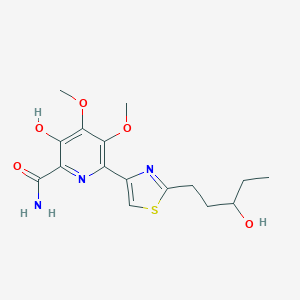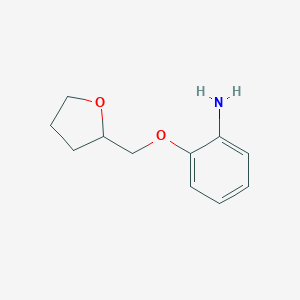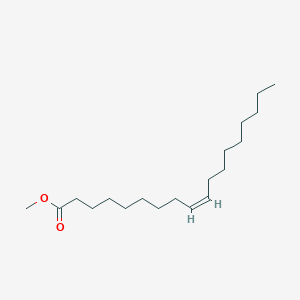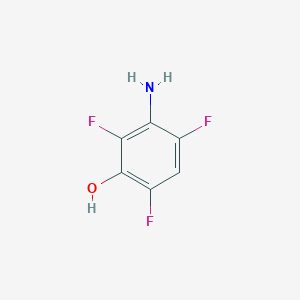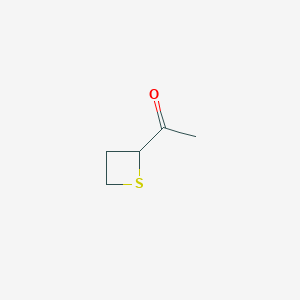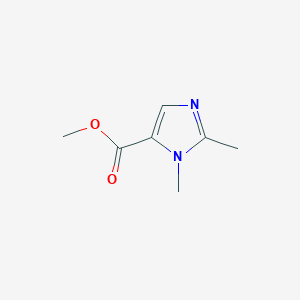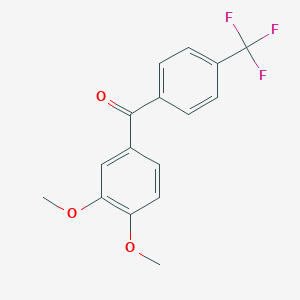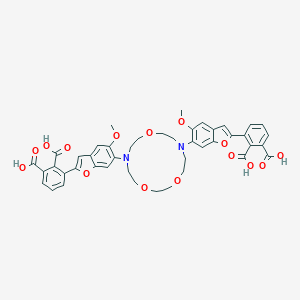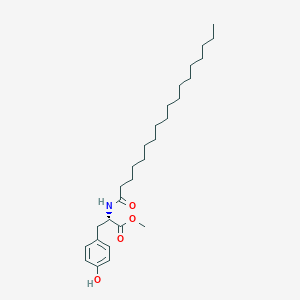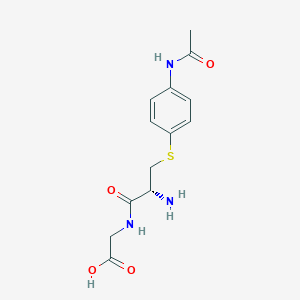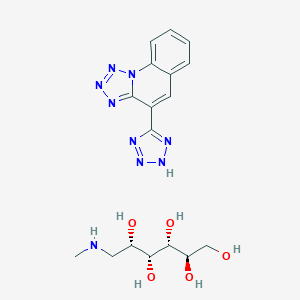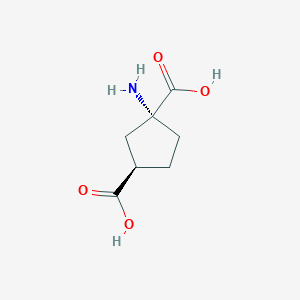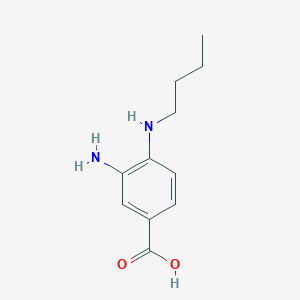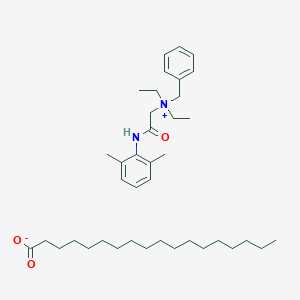
Denatonium stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denatonium stearate is a quaternary ammonium compound known for its extreme bitterness. It is commonly used as a bittering agent to prevent accidental ingestion of toxic substances. This compound is a derivative of denatonium, which is recognized as one of the most bitter compounds known to humans .
Méthodes De Préparation
Denatonium stearate can be synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction to introduce the stearate anion . The reaction typically involves the following steps:
Alkylation: Lidocaine is alkylated with benzyl chloride in the presence of a catalyst.
Ion Exchange: The resulting quaternary ammonium compound undergoes an ion exchange reaction to replace the chloride anion with the stearate anion.
Industrial production methods often optimize these reactions for efficiency and cost-effectiveness, adhering to green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Denatonium stearate, like other quaternary ammonium compounds, can undergo various chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typical for this compound due to its stable quaternary ammonium structure.
Common reagents and conditions for these reactions include the use of catalysts and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Denatonium stearate has a wide range of scientific research applications:
Chemistry: It is used as a bittering agent in various chemical formulations to prevent accidental ingestion.
Mécanisme D'action
Denatonium stearate exerts its effects primarily through the activation of bitter taste receptors (TAS2Rs). These receptors are G protein-coupled receptors that trigger aversive responses to bitter substances. Activation of TAS2Rs by this compound leads to various cellular responses, including changes in gene expression, inhibition of cell proliferation, and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Denatonium stearate is often compared with other denatonium salts, such as denatonium benzoate and denatonium saccharinate. These compounds share similar bittering properties but differ in their anionic components. For example:
Denatonium benzoate: Known for its use in denatured alcohol and as a bittering agent in various products.
Denatonium saccharinate: Used similarly to denatonium benzoate but with a different anion, saccharinate.
Other similar compounds include local anesthetics like lidocaine, from which denatonium derivatives are synthesized .
This compound’s uniqueness lies in its specific anionic component, stearate, which may influence its solubility and application in different formulations.
Propriétés
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C18H36O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-14H,5-6,15-16H2,1-4H3;2-17H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMCLDYTBLXEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
